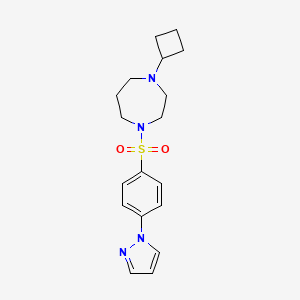
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane, also known as PF-06282999, is a novel small molecule drug candidate that has shown promising results in preclinical studies. It belongs to the class of diazepanes, which are compounds that have a diazepine ring fused with another ring structure. PF-06282999 has been developed as a potential treatment for various diseases, including cancer, inflammation, and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Antiparasitic Applications
The sulfonamide functionality present in this compound has been associated with antiparasitic activity. Research suggests that similar structures can display significant efficacy against parasites, which could be leveraged in the treatment of diseases such as leishmaniasis .
Antibacterial Properties
Compounds with a sulfonamide group have historically been used as antibacterial agents. The specific structure of this compound may offer new avenues for the development of antibiotics, particularly against bacteria that have developed resistance to current treatments .
Antiviral (HIV) Research
The pyrazole and sulfonamide groups have shown potential in anti-HIV activity. This compound could contribute to the synthesis of new drugs or serve as a research tool in understanding the mechanisms of HIV replication and pathogenesis .
Chemical Synthesis and Drug Development
The boronic acid derivative of this compound, “(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid”, is used in chemical synthesis and drug development. It can be utilized in Suzuki coupling reactions, which are pivotal in creating complex organic compounds, including pharmaceuticals .
Proteomics Research
This compound may be used in proteomics research to study protein interactions and functions. Its unique structure could interact with specific proteins or serve as a building block in the synthesis of peptides and other bioactive molecules .
Eigenschaften
IUPAC Name |
1-cyclobutyl-4-(4-pyrazol-1-ylphenyl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c23-25(24,18-8-6-17(7-9-18)22-13-2-10-19-22)21-12-3-11-20(14-15-21)16-4-1-5-16/h2,6-10,13,16H,1,3-5,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHGDQRKRRJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

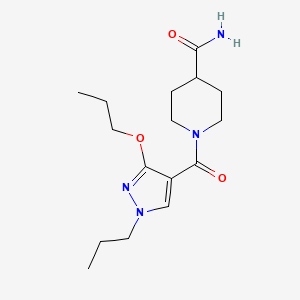
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2955811.png)
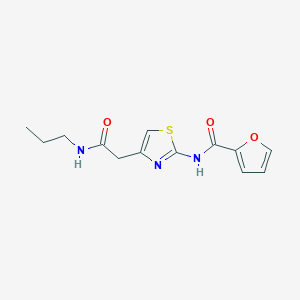
![4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2955813.png)
![[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2955815.png)
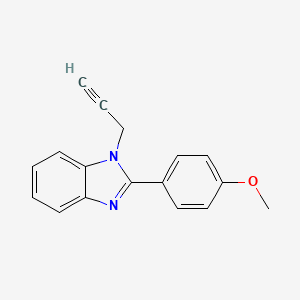
![N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2955817.png)
![5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2955821.png)
![N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2955822.png)
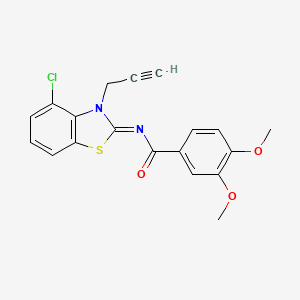

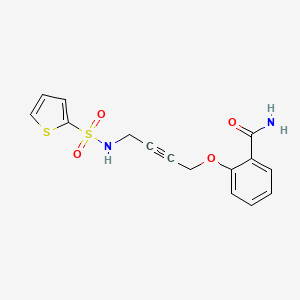
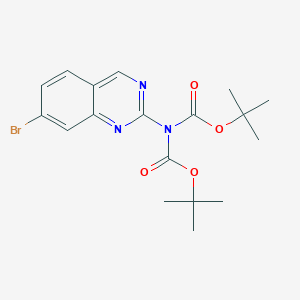
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2955829.png)